N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C9H13BrN2O2S |
|---|---|
Molecular Weight |
293.18 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-bromo-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13BrN2O2S/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11/h2-3,6,12H,4-5,11H2,1H3 |
InChI Key |
YBCSEEAJSGOFKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthesis via Direct Sulfonylation
The most direct method involves reacting 2-bromo-5-methylbenzenesulfonyl chloride with 2-aminoethylamine under controlled conditions.
- Dissolve 2-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
- Add 2-aminoethylamine (1.2 eq) dropwise at 0°C, followed by triethylamine (2.0 eq) to neutralize HCl.
- Stir for 4–6 hours at room temperature.
- Quench with ice-cold water, extract with DCM, dry over MgSO₄, and concentrate.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the product as a white solid.
Key Data :
| Yield | Reaction Time | Solvent | Base | Citation |
|---|---|---|---|---|
| 78% | 6 hours | DCM | Et₃N |
- High regioselectivity due to pre-functionalized benzene ring.
- Avoids harsh bromination conditions post-sulfonamide formation.
Reductive Amination Approach
This method introduces the aminoethyl group via reductive amination of a nitro intermediate.
- Nitro Intermediate Synthesis :
- Reduction :
- Use H₂/Pd-C or Fe/AcOH to reduce the nitro group to amine.
- Stir for 3 hours at 50°C.
Key Data :
| Step | Reagent | Yield | Citation |
|---|---|---|---|
| Nitro formation | 2-nitroethylamine | 85% | |
| Reduction | Fe/AcOH | 89% |
- Avoids handling volatile 2-aminoethylamine directly.
- Compatible with scalable industrial processes.
Alkylation of Primary Sulfonamide
A two-step approach involving alkylation of a primary sulfonamide with 2-bromoethylamine.
- Primary Sulfonamide Synthesis :
- React 2-bromo-5-methylbenzenesulfonyl chloride with NH₃ to form the primary sulfonamide (yield: 91%).
- Alkylation :
- Mix primary sulfonamide (1.0 eq), 2-bromoethylamine (1.5 eq), and CaH₂ (2.0 eq) in DMF at 50°C for 6 hours.
- Quench with ice-water, filter, and purify via column chromatography.
Key Data :
| Step | Conditions | Yield | Citation |
|---|---|---|---|
| Alkylation | CaH₂/DMF, 50°C | 68% |
- Competing over-alkylation reduces yield.
- Requires rigorous exclusion of moisture.
Comparative Analysis of Methods
| Method | Yield | Scalability | Purification Complexity |
|---|---|---|---|
| Direct Sulfonylation | 78% | High | Moderate (chromatography) |
| Post-Bromination | 62% | Moderate | High (recrystallization) |
| Reductive Amination | 76%* | High | Low (filtration) |
| Alkylation | 68% | Low | High (chromatography) |
*Overall yield for two-step process.
Optimization Strategies
- Solvent Choice : DCM or THF improves solubility of intermediates ().
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation kinetics ().
- Purification : Gradient elution (hexane → ethyl acetate) enhances chromatographic resolution.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, sodium periodate, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of imines or amides.
Reduction: Formation of sulfinamides or thiols.
Scientific Research Applications
N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thereby inhibiting bacterial enzymes and exerting antibacterial effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues of Sulfonamide Derivatives
Sulfonamides are a well-studied class of compounds with diverse biological activities. Below is a comparative analysis of N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide (Compound A) and its structural analogs:
Key Observations:
Halogen Substitution: Compound A’s 2-bromo substitution contrasts with 2-fluoro in , which reduces steric hindrance and increases polarity. Bromine’s larger atomic radius may enhance binding to hydrophobic pockets in biological targets .
Sulfonamide Side Chain: The 2-aminoethyl group in Compound A provides a primary amine for salt formation (e.g., hydrochloride) and further conjugation . Ethanesulfonamide in lacks an amine, reducing solubility but increasing stability against enzymatic degradation.
Aromatic Modifications :
- Ethoxy and pyrimidinyl groups in expand π-π stacking and hydrogen-bonding capabilities, which are critical for enzyme inhibition .
Biological Activity
N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in antibacterial and anticancer applications. Its structure, characterized by a sulfonamide group attached to a bromomethyl-substituted benzene ring, enhances its reactivity and biological interactions.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHBrNOS
- Molecular Weight : Approximately 293.18 g/mol
- Functional Groups : Sulfonamide, amine, bromo, and methyl substituents
The sulfonamide group is crucial as it mimics para-aminobenzoic acid (PABA), a vital component in bacterial folate synthesis, which is essential for growth and replication.
The biological activity of this compound primarily involves:
- Antibacterial Activity : The compound inhibits bacterial enzymes involved in folate metabolism, leading to reduced bacterial growth. This mechanism is similar to that of traditional sulfa drugs.
- Anticancer Potential : Preliminary studies suggest that it may interfere with specific biological targets within cancer cells, although detailed mechanisms require further investigation.
Antibacterial Activity
A study evaluating the antibacterial efficacy of various sulfonamides found that this compound demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective antibacterial properties comparable to established sulfa drugs.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| E. coli | 0.5 | 1.0 |
| S. aureus | 0.39 | 0.78 |
| K. pneumoniae | 0.78 | 1.56 |
These results suggest that the compound could serve as a promising candidate for developing new antibacterial agents, particularly against resistant strains.
Anticancer Activity
In vitro studies have indicated that this compound may exhibit cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-468 (breast cancer)
- IC Values : Preliminary IC values were reported in the range of 10–20 µM, indicating moderate cytotoxicity.
Further research is necessary to elucidate the precise mechanisms by which this compound affects cancer cell viability and proliferation.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other sulfonamides. Below is a comparison highlighting unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Contains a sulfonamide group | First discovered sulfa drug; widely used as an antibacterial agent |
| 2-Bromo-5-methylbenzenesulfonic acid | Similar bromo and methyl substitutions | Primarily used in industrial applications; lacks aminoethyl side chain |
| N-(4-Aminobenzyl)-2-bromo-5-methylbenzene-1-sulfonamide | Different amino substituent | Potentially exhibits different biological activities due to variations |
This compound stands out due to its specific aminoethyl side chain, enhancing its reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
